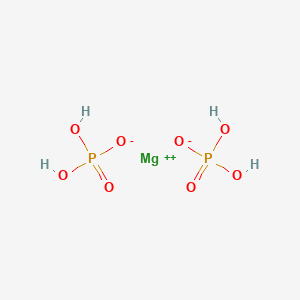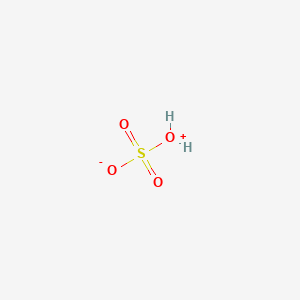
Polyglyceryl-3 caprate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyglyceryl-3 Caprate is an ester of capric fatty acid with polyglycerol containing three glyceryl units . It is a PEG-free, biodegradable, and water-soluble surfactant . It is used in shampoos, body washes, shower gels, hand washes, and baby washes .
Synthesis Analysis
Polyglyceryl-10 caprylates were synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . FTIR and 1H NMR were utilized to confirm the chemical structures of the obtained polyglyceryl-10 caprylates .Molecular Structure Analysis
This compound is an ester of capric fatty acid with polyglycerol containing three glyceryl units . The ester is too waxy to be used as the sole rinse aid in a balm-based cleaner but can be paired with the more water-soluble Polyglyceryl-2 Caprate to give you more variety and scope in after-feel for that purpose .Chemical Reactions Analysis
The chemical and physical properties of polyglyceryl fatty acid esters are related to the degree of esterification, the carbon numbers of fatty acids, and the degree of polymerization (DP) of polyglycerin .Physical And Chemical Properties Analysis
This compound is a clear, odorless, viscous liquid . It is slightly soluble in water . Stability is stable. Under strong acid or strong alkali condition, it is easily hydrolyzed .Scientific Research Applications
Skin Penetration Enhancer : Polyglyceryl-3 caprate has been identified as a moderate skin penetration enhancer, particularly effective due to its surfactant properties and optimum alkyl chain length for this type of application (Cornwell et al., 1998).
Dermal Peptide Delivery : In studies of dermal peptide delivery, this compound has shown potential in enhancing the penetration of peptides into the skin, which is valuable in both therapeutic and cosmetic applications (Sommer et al., 2018).
Biomedical Applications of Dendritic Polyglycerols : this compound, as part of dendritic polyglycerols, has been explored for a range of biomedical applications, including drug delivery, gene therapy, and as components in regenerative medicine (Calderón et al., 2010).
Biosurfactant Synthesis : The compound has also been used in the biosynthesis of surfactants for various industrial applications, leveraging its properties to create new materials with desirable surface-active qualities (Kim et al., 2021).
Nanoemulsion-Based Drug Delivery : Studies have investigated the use of this compound in the formation of nanoemulsion-based drug delivery systems, showing potential in enhancing the solubility and bioavailability of drugs (Djordjević et al., 2004).
Stability and Anti-Inflammatory Effects in Nanosuspensions : this compound has been used as a stabilizer in nanosuspended formulations, improving stability and enhancing anti-inflammatory effects, which is significant in pharmaceutical applications (Kim et al., 2017).
Mechanism of Action
Future Directions
There is potential for Polyglyceryl-3 Caprate to be used in a wider range of cosmetic products due to its excellent emulsifying properties and proven anti-microbial properties . It might be a good choice for preparing cosmetic ingredients by using polyglycerin (PG) instead of PEG as a hydrophilic segment .
properties
CAS RN |
12217-00-4 |
|---|---|
Molecular Formula |
C22H13N4Na3O10S3 |
Molecular Weight |
658.5 g/mol |
IUPAC Name |
trisodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C22H16N4O10S3.3Na/c27-22-19(39(34,35)36)11-13-10-17(37(28,29)30)12-18(38(31,32)33)20(13)21(22)26-25-16-8-6-15(7-9-16)24-23-14-4-2-1-3-5-14;;;/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
InChI Key |
YJMNYAQFLKMPBD-UHFFFAOYSA-K |
impurities |
Non-volatiles, 0.02-0.03 ppm; SO2, 40-80 ppm; iron, 50-100 ppm; nitrate, 5-20 ppm /technical grade, industry type, 66 deg Baume'/ Iron, arsenic, sulfur dioxide, nitrogen compounds, chloride, and fluoride. |
SMILES |
[OH2+]S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
boiling_point |
554 °F at 760 mm Hg (EPA, 1998) 212 °F at 760 mm Hg (USCG, 1999) 337 °C 554°F |
Color/Form |
Colorless, oily liquid Clear, colorless, oily liquid Dense, oily liquid; colorless to dark brown depending on purity Colorless to dark brown, oily liquid [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution] |
density |
1.841 (EPA, 1998) 1.39 at 68 °F (USCG, 1999) 1.8302 g/cu cm Relative density (water = 1): 1.8 (20 °C) 1.84 (96-98% acid) |
melting_point |
50.65 °F (EPA, 1998) 51 °F (NIOSH, 2016) 10.31 °C 10 °C 51°F |
Other CAS RN |
7664-93-9 12772-98-4 14808-79-8 |
physical_description |
Sulfuric acid is a colorless oily liquid. It is soluble in water with release of heat. It is corrosive to metals and tissue. It will char wood and most other organic matter on contact, but is unlikely to cause a fire. Density 15 lb / gal. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation. It is used to make fertilizers and other chemicals, in petroleum refining, in iron and steel production, and for many other uses. Rate of onset: Immediate Persistence: Hours, days Odor threshold: Source/use/other hazard: Battery/dyes/paper/glue/metals industries; volcanic gas; toxic fumes when heated. Sulfuric acid, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal. DryPowder; GasVapor; GasVapor, Liquid; Liquid; PelletsLargeCrystals Clear, colourless or slightly brown, very corrosive oily liquid Solid ODOURLESS COLOURLESS OILY HYGROSCOPIC LIQUID. Colorless to dark-brown, oily, odorless liquid. Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51°F. Often used in an aqueous solution.] |
Pictograms |
Corrosive |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Miscible (NIOSH, 2016) Miscible with water, with generation of much heat, also with ethanol Miscible with water and alcohol with the generation of much heat and with contraction in volume. Solubility in water at 20 °C: miscible Miscible |
synonyms |
Solvent Red 110 |
vapor_density |
3.4 (EPA, 1998) (Relative to Air) 3.4 (Air = 1) Relative vapor density (air = 1): 3.4 3.4 |
vapor_pressure |
1 mm Hg at 294.8 °F (EPA, 1998) 0.001 mm Hg (NIOSH, 2016) 5.93X10-5 mm Hg at 25 °C /from experimentally-derived coefficients/ Vapor pressure, Pa at 20 °C: 0.001 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




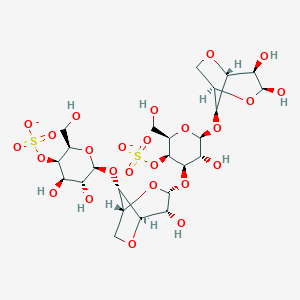

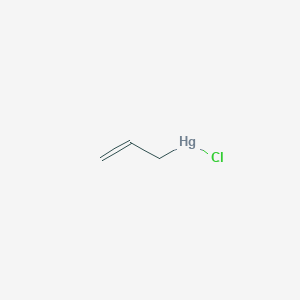

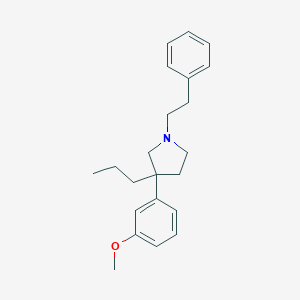
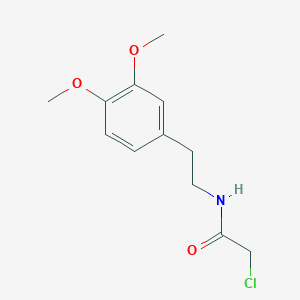
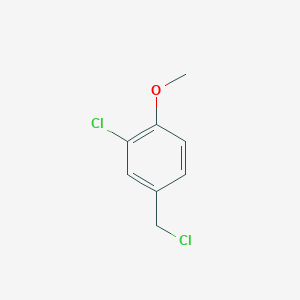
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)



